Ethyl cartrizoate

Descripción general

Descripción

Ethyl cartrizoate is a radiopaque contrast agent that is commonly used in medical imaging procedures such as computed tomography (CT) scans and angiography. It was first synthesized in the 1960s and has since been used as a diagnostic tool in a wide range of medical applications.

Aplicaciones Científicas De Investigación

Carcinogenicity of Alcoholic Beverages :

- This study by Baan et al. (2007) at the International Agency for Research on Cancer (IARC) reassessed the carcinogenicity of alcoholic beverages and ethyl carbamate, a frequent contaminant in fermented foods and beverages. The assessments are published in volume 96 of the IARC Monographs (Baan et al., 2007).

Research Study in Chemistry Class :

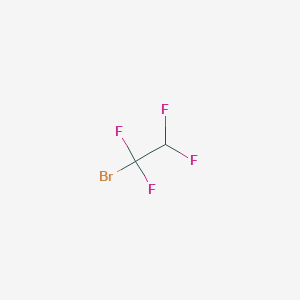

- Han Li-rong (2010) discussed the application of research studies in chemistry teaching, using “Ethyl bromide” as a case study. This approach involved students raising questions before class and engaging in depth discussions, illustrating the importance of research studies in chemistry education (Han Li-rong, 2010).

Ethylene Glycol Utilization :

- Research by Franden et al. (2018) on engineering Pseudomonas putida KT2440 for efficient ethylene glycol utilization. Ethylene glycol is used in various industrial processes, and this study provides insights into its metabolism through microbial processes (Franden et al., 2018).

Ethylene Oxide Sterilization :

- Mendes et al. (2007) reviewed ethylene oxide sterilization, particularly for medical devices. This paper discusses the progress in ethylene oxide sterilization, its action mechanism, toxicity, cycle design, and validation (Mendes et al., 2007).

Chemistry for Peptide and Protein PEGylation :

- Roberts et al. (2002) reviewed the chemistry of poly(ethylene glycol) (PEG) for the covalent modification of biological macromolecules and surfaces, focusing on peptides and proteins. The paper highlights the reasons for PEGylation and discusses various PEG functional groups used for attachment (Roberts et al., 2002).

Ultrasound in Enzymatic Resolution :

- Ribeiro et al. (2001) studied the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound. The study explored the effects of ultrasound on the reaction time and yield of enzymatic hydrolysis (Ribeiro et al., 2001).

Propiedades

IUPAC Name |

(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHSRUIDLJDTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205774 | |

| Record name | Ethyl cartrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cartrizoate | |

CAS RN |

5714-09-0 | |

| Record name | Ethyl cartrizoate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cartrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL CARTRIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

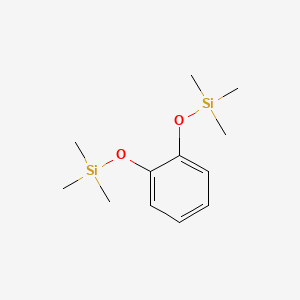

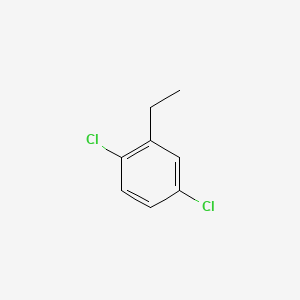

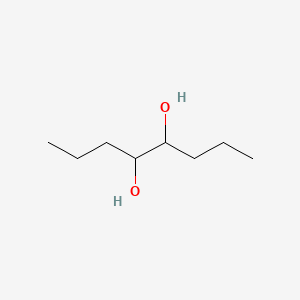

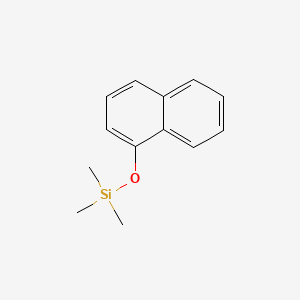

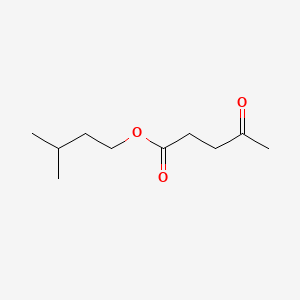

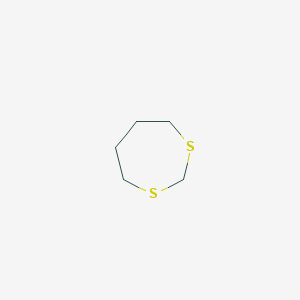

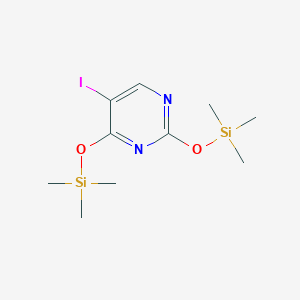

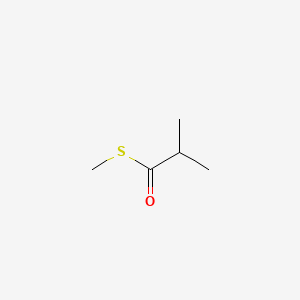

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)